

Core Properties of L-Moses

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Compound Focus: L-Moses

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The table below summarizes the key quantitative data for **L-Moses**.

| Property | Description / Value |
|--|--|
| Primary Target | PCAF (KAT2B) Bromodomain [1] [2] |
| Secondary Target | GCN5 (KAT2A) Bromodomain [1] [3] |
| Binding Affinity (K _d /K _i) | K _i (PCAF) = 47 nM [1]. K _d (PCAF) = 126 nM; K _d (GCN5) = 600 nM [2] [3]. |
| Key Selectivity | >4500-fold selectivity for PCAF over BRD4 [1]. No significant activity against 48 other bromodomains in a screening panel [1]. |
| Cellular Activity | Inhibits tunicamycin-induced neuronal cell death; reverses associated transcriptional changes [1]. Cell-based NanoBRET assay confirms target engagement [2]. |
| Solubility | Up to 100 mg/mL in both water and DMSO [1]. |
| Recommended Control | D-Moses (inactive enantiomer) [2]. |
| Orthogonal Probe | GSK4027 (offers an alternative chemotype) [3]. |

Experimental Applications & Protocols

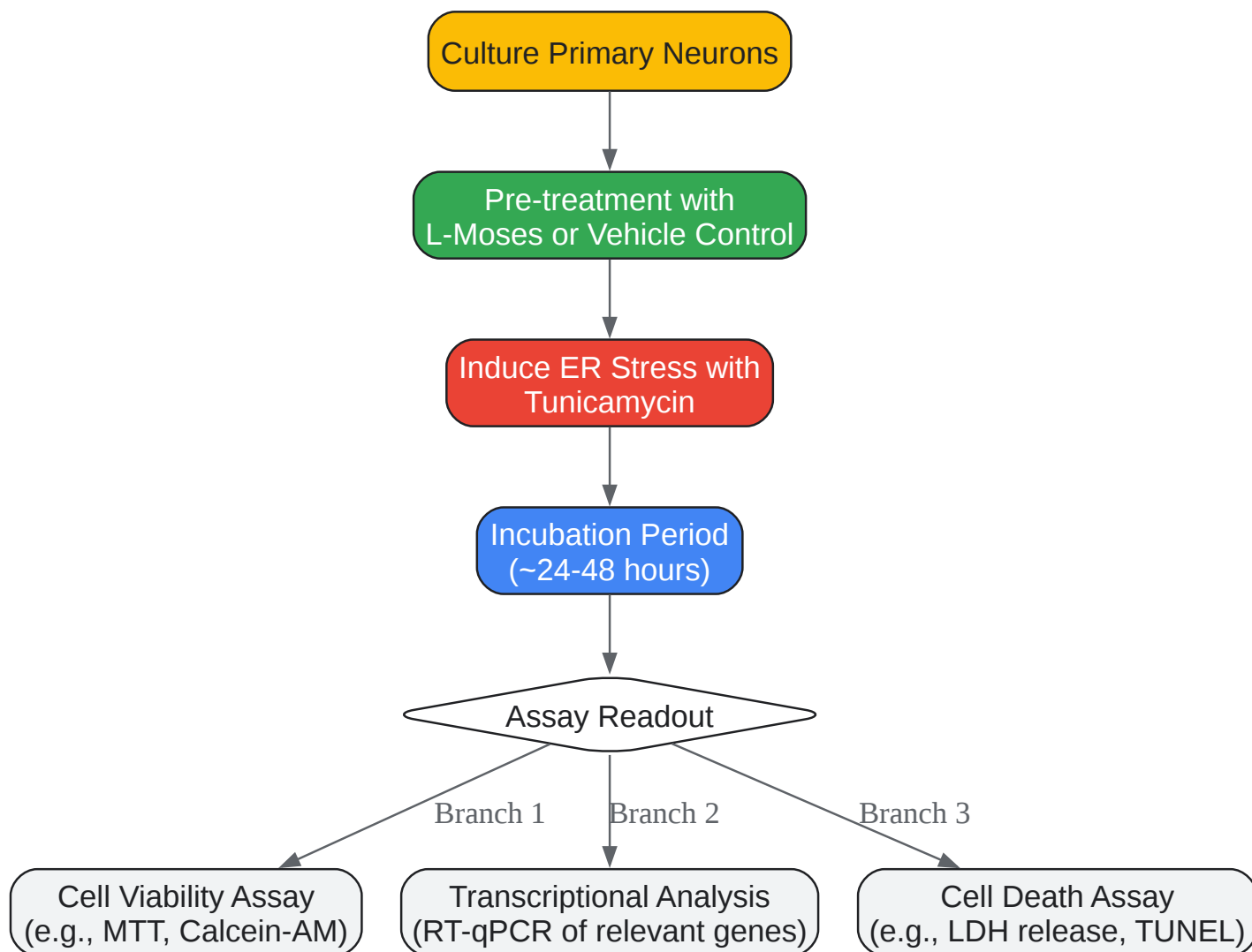
L-Moses is used to investigate the biological roles of PCAF/GCN5 bromodomains. Key experimental findings and validated protocols are outlined below.

Validated Cellular Models

- **Primary Neuronal Cultures:** **L-Moses** has been successfully used in models of neuronal cell death. It demonstrated efficacy in inhibiting cell death induced by the ER-stress agent **Tunicamycin** [1].
- **CRISPR-Cas9 Screening:** The probe was discovered and validated through a CRISPR-Cas9 genetic screen, which highlighted its role as a **KAT2B inhibitor** that protects against tunicamycin-mediated neuronal cell death [1].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for using **L-Moses** in a neuronal cell death study, based on the referenced research [1].



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*Workflow for using **L-Moses** to study neuronal cell death induced by ER stress.*

Key Protocol Steps

- **Cell Culture:** Maintain primary neuronal cultures (e.g., sympathetic neurons from rat superior cervical ganglia (SCG)) in complete neurobasal medium with nerve growth factor (NGF) [4].
- **Pre-treatment:** Add **L-Moses** to the culture medium. A common working concentration is **1 μ M** [2]. Include a control group treated with the inactive enantiomer, **D-Moses**, at the same concentration.
- **Induction of Stress:** Challenge the neurons with an inducing agent like **Tunicamycin** (e.g., 1-10 μ g/mL) to trigger ER stress and the desired cellular phenotype [1].

- **Incubation:** Continue co-incubation for the required time (e.g., 24 hours).
- **Downstream Analysis:**
 - **Cell Viability/Death:** Quantify using assays like MTT, Calcein-AM for live cells, or LDH release for dead cells [1].
 - **Transcriptional Profiling:** Isolate RNA and perform RT-qPCR to analyze changes in the expression of genes related to the stress response [1] [4].
 - **Target Engagement:** Confirm on-target activity in cells using techniques like NanoBRET [2].

Critical Notes for Researchers

- **Target Specificity:** **L-Moses** potently inhibits both PCAF (KAT2B) and GCN5 (KAT2A) bromodomains, so it cannot distinguish between the functions of these two highly homologous proteins in experiments [3].
- **Probe Quality:** Independent evaluations note that **L-Moses** is a useful tool but recommend **GSK4027** as a superior probe with higher potency and more confidence in its selective, on-target cellular activity [2] [3].
- **Cellular Potency:** Some reviewers point out that the cellular potency (IC_{50}) of **L-Moses** is not well-defined in the initial literature and may be in the low micromolar range, which should be considered when designing dose-response experiments [2].

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References

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